N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC19965512
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | N-benzyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C15H19N3O/c1-11-14(12(2)18(3)17-11)9-15(19)16-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,16,19) |
| Standard InChI Key | JDBYVPLJSIKESP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CC(=O)NCC2=CC=CC=C2 |
Introduction
N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a compound that, while not extensively documented in the provided search results, shares structural similarities with other pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds known for their diverse applications in pharmaceuticals and organic synthesis. This article will provide an overview of the compound's structure, potential applications, and related research findings based on available data and analogous compounds.
Synthesis and Applications
Pyrazole derivatives are often synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. The synthesis of N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide would likely involve similar methods, potentially using benzylamine and a pyrazole derivative as starting materials.
Applications of Pyrazole Derivatives
Pyrazoles have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific applications for N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are not documented, related compounds have shown promise in these areas.
Related Research Findings
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AMPK Inhibitors: Research on methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate highlights the potential of pyrazole derivatives in developing anticancer drugs by inhibiting AMPK .
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Thrombopoietin Mimetics: Compounds like 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) demonstrate the use of pyrazole derivatives in enhancing platelet production .
Data Tables
Given the lack of specific data for N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, we can look at analogous compounds for comparison:
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